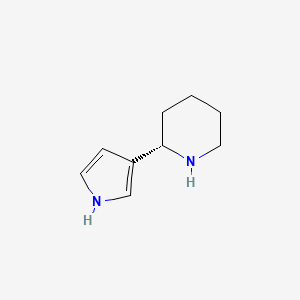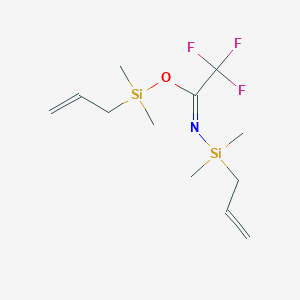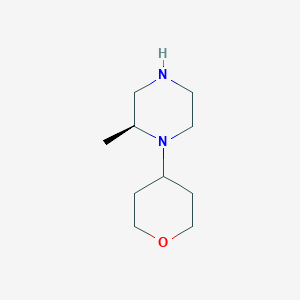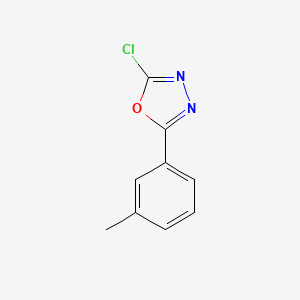
(S)-2-(1H-Pyrrol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1H-Pyrrol-3-yl)piperidine is a chiral organic compound featuring a piperidine ring substituted with a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-Pyrrol-3-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and piperidine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Coupling Reaction: The pyrrole ring is coupled to the piperidine ring using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Purification: The product is purified using chromatographic techniques to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automated Purification: Implementing automated chromatographic systems for large-scale purification.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1H-Pyrrol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-2-(1H-Pyrrol-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(1H-Pyrrol-3-yl)piperidine depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(1H-Pyrrol-3-yl)piperidine: The enantiomer of the compound, with different stereochemistry.
2-(1H-Pyrrol-3-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(1H-Pyrrol-3-yl)morpholine: A compound with a morpholine ring instead of a piperidine ring.
Uniqueness
(S)-2-(1H-Pyrrol-3-yl)piperidine is unique due to its specific chiral configuration and the presence of both pyrrole and piperidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2S)-2-(1H-pyrrol-3-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h4,6-7,9-11H,1-3,5H2/t9-/m0/s1 |
Clé InChI |
MIQFTOZWGJRFMS-VIFPVBQESA-N |
SMILES isomérique |
C1CCN[C@@H](C1)C2=CNC=C2 |
SMILES canonique |
C1CCNC(C1)C2=CNC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)

![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)


